

Application Notes: In Vitro Inhibition of HIV Replication by Cepharanthine

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Compound of Interest

Compound Name: Cepharanthine

Cat. No.: B11930026

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Introduction

Cepharanthine, a biscoclaurine alkaloid derived from plants of the *Stephania* genus, has demonstrated significant potential as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication in vitro.^{[1][2]} It is a derivative of the parent compound **cepharanoline**, specifically 12-O-methyl **cepharanoline**.^[3] Research indicates that Cepharanthine employs a multi-faceted mechanism of action, distinct from many conventional antiretroviral drugs. Its primary modes of action include the inhibition of Nuclear Factor kappa B (NF-κB), a critical host transcription factor for HIV-1 gene expression, and the stabilization of the host cell plasma membrane, which impedes viral entry.^{[4][5][6]}

These application notes provide a summary of the quantitative data on Cepharanthine's anti-HIV activity and detailed protocols for its evaluation in a laboratory setting. The methodologies are primarily based on studies using the chronically infected promonocytic U1 cell line, a well-established model for studying the reactivation of latent HIV-1.^{[1][3]}

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of Cepharanthine and its more potent derivative, 12-O-ethylpiperazinyl **cepharanoline**, against HIV-1.

Compound	Cell Line	Assay Type	Metric	Value (µg/ml)	Value (µM)
Cepharanthine	U1 (PMA-stimulated)	Antiviral	EC ₅₀	0.016	~0.026
Cepharanthine	U1 (PMA-stimulated)	Cytotoxicity	CC ₅₀	2.2	~3.6
Cepharanthine	U1	Antiviral	EC ₅₀	0.028	0.046
12-O-ethylpiperazinyl cepharanoline	U1	Antiviral	EC ₅₀	0.0041	0.0060

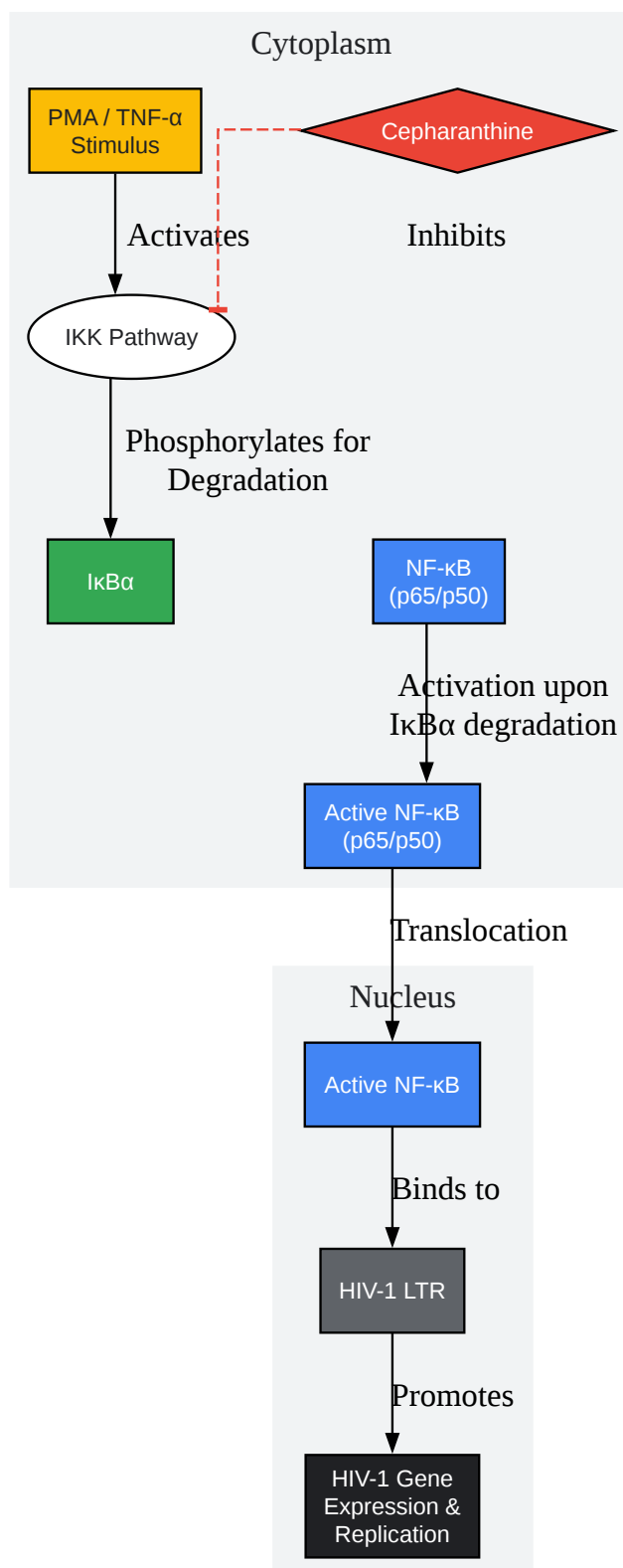
EC₅₀ (50% Effective Concentration) is the concentration of the compound that inhibits 50% of viral replication.[1][3] CC₅₀ (50% Cytotoxic Concentration) is the concentration of the compound that causes 50% reduction in cell viability.[1]

Mechanism of Action

Cepharanthine inhibits HIV-1 replication through at least two distinct mechanisms targeting host cell pathways.

1. Inhibition of NF-κB Activation

In chronically infected cells like the U1 monocytic line, HIV-1 replication can be induced by stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA). [1] These agents activate the NF-κB signaling pathway, which is a potent inducer of HIV-1 gene expression.[3][5] Cepharanthine has been shown to suppress HIV-1 LTR-driven gene expression by inhibiting the activation of NF-κB.[1] This effect is observed in U1 monocytic cells but not in ACH-2 T-lymphocytic cells, indicating cell-type specificity.[1]

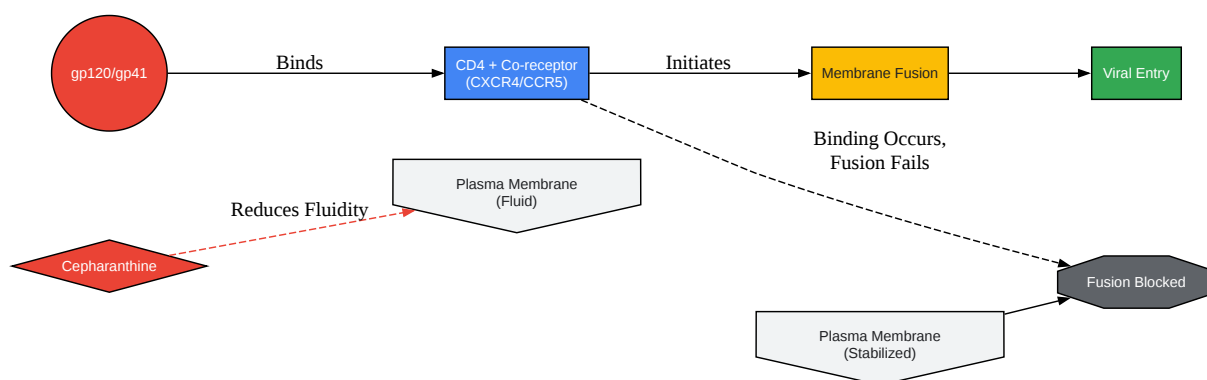


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Cepharanthine inhibits the NF-κB signaling pathway.

2. Inhibition of HIV-1 Entry via Membrane Stabilization

The entry of HIV-1 into a host cell is a multi-step process that requires the fusion of the viral envelope with the cell's plasma membrane. This fusion is dependent on the fluidity of the plasma membrane.[4][6] Cepharanthine has been shown to stabilize plasma membrane fluidity.[6] This reduction in membrane mobility inhibits both HIV-1 envelope-dependent cell-to-cell fusion and cell-free infection, effectively blocking the virus at the entry stage.[4][6]



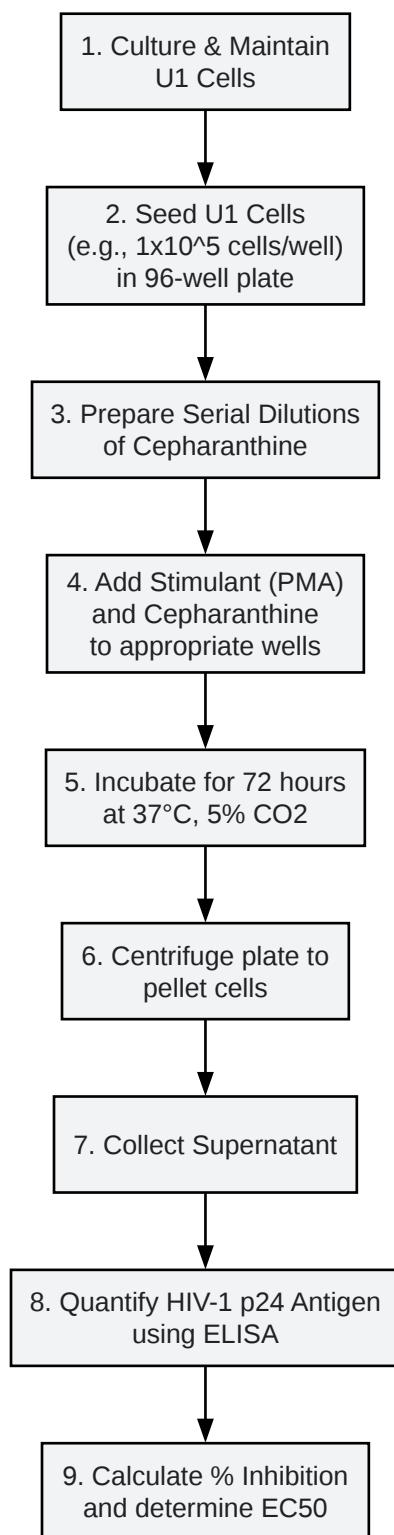
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Cepharanthine blocks HIV-1 entry by reducing membrane fluidity.

Experimental Protocols

Protocol 1: Anti-HIV-1 Activity Assay in Chronically Infected U1 Cells

This protocol describes the methodology to determine the 50% effective concentration (EC₅₀) of Cepharanthine by measuring the inhibition of induced HIV-1 production from chronically infected U1 cells.



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Workflow for the Anti-HIV-1 Activity Assay.

A. Materials and Reagents

- U1 cell line (chronically infected with HIV-1)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- L-Glutamine
- Cepharanthine (stock solution in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF- α)
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution

B. Cell Culture

- Maintain U1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/ml penicillin, 100 μ g/ml streptomycin, and 2 mM L-glutamine.
- Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
- Monitor cell viability and density using Trypan Blue exclusion. Ensure viability is >95% before starting the experiment.

C. Assay Procedure

- Adjust the concentration of U1 cells to 1 x 10⁵ cells/ml in fresh culture medium.
- Dispense 100 μ l of the cell suspension into each well of a 96-well plate.

- Prepare serial dilutions of Cepharanthine in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).
- Add 50 µl of the Cepharanthine dilutions to the appropriate wells. Include wells for "cells only" (negative control) and "cells + stimulant" (positive virus control).
- Add 50 µl of the stimulant (e.g., PMA to a final concentration of 10 ng/ml) to all wells except the negative control wells. Add 50 µl of medium to the negative control wells.
- The final volume in each well should be 200 µl.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

D. Quantification of HIV-1 Replication

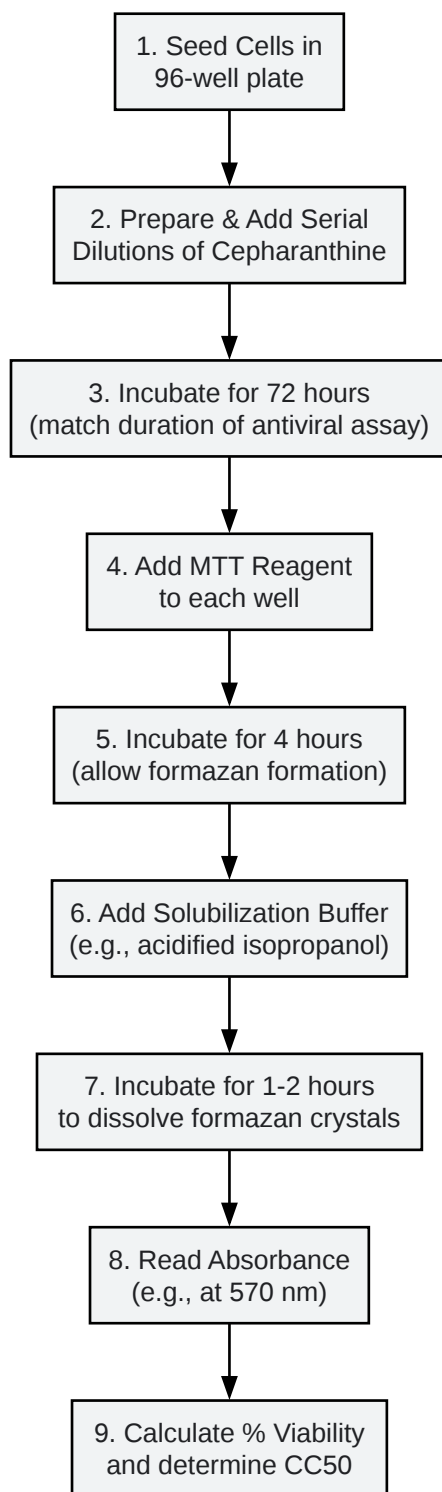
- After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
- Carefully collect the cell-free supernatant.
- Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.

E. Data Analysis

- Calculate the percentage of inhibition for each Cepharanthine concentration using the formula: % Inhibition = $[1 - (p24_sample - p24_negative) / (p24_positive - p24_negative)] * 100$
- Plot the percentage of inhibition against the logarithm of the drug concentration.
- Determine the EC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of Cepharanthine using an MTT-based assay.



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Workflow for the MTT Cytotoxicity Assay.

A. Materials and Reagents

- Cells (U1 or other relevant cell line)
- Culture medium (as described in Protocol 1)
- Cepharanthine
- 96-well cell culture plates
- MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/ml in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
- Microplate reader

B. Assay Procedure

- Seed cells in a 96-well plate at the same density used in the antiviral assay (e.g., 1×10^5 cells/well for U1 cells).
- Add serial dilutions of Cepharanthine to the wells. Include "cells only" wells as a 100% viability control.
- Incubate the plate under the same conditions and for the same duration as the antiviral assay (e.g., 72 hours at 37°C, 5% CO₂).
- After incubation, add 20 µl of MTT solution (5 mg/ml) to each well.
- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Add 100 µl of solubilization buffer to each well.
- Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Incubate for 1-2 hours at room temperature in the dark.

C. Data Analysis

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).
- Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100
- Plot the percentage of viability against the logarithm of the drug concentration.
- Determine the CC₅₀ value using non-linear regression analysis.
- The Selectivity Index (SI) can be calculated as $SI = CC_{50} / EC_{50}$. A higher SI value indicates a more favorable safety profile.

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